molecular formula C25H26N2O5S B3496837 3-BENZAMIDOPHENYL 5-(DIETHYLSULFAMOYL)-2-METHYLBENZOATE

3-BENZAMIDOPHENYL 5-(DIETHYLSULFAMOYL)-2-METHYLBENZOATE

Cat. No.: B3496837
M. Wt: 466.6 g/mol
InChI Key: MXGLVTPWEUTPRL-UHFFFAOYSA-N
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Description

3-BENZAMIDOPHENYL 5-(DIETHYLSULFAMOYL)-2-METHYLBENZOATE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZAMIDOPHENYL 5-(DIETHYLSULFAMOYL)-2-METHYLBENZOATE typically involves multi-step organic reactions. One common method involves the reaction of benzoyl isothiocyanate with malononitrile in the presence of potassium hydroxide and ethanol. This is followed by alkylation with alkyl halides and subsequent reaction with hydrazine . Another approach involves the reaction of benzoyl isothiocyanate with ethyl cyanoacetate, followed by alkylation with methyl iodide and reaction with hydrazine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-BENZAMIDOPHENYL 5-(DIETHYLSULFAMOYL)-2-METHYLBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-BENZAMIDOPHENYL 5-(DIETHYLSULFAMOYL)-2-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The benzamide and sulfonamide groups are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BENZAMIDOPHENYL 5-(DIETHYLSULFAMOYL)-2-METHYLBENZOATE is unique due to its combination of benzamide and sulfonamide functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(3-benzamidophenyl) 5-(diethylsulfamoyl)-2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-4-27(5-2)33(30,31)22-15-14-18(3)23(17-22)25(29)32-21-13-9-12-20(16-21)26-24(28)19-10-7-6-8-11-19/h6-17H,4-5H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGLVTPWEUTPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)C(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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